Ethyl 3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylate
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Description
Ethyl 3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylate is a chemical compound with the molecular formula C10H15NO2 . It has a molecular weight of 181.23 g/mol . The compound is also known by several synonyms, including (Endo,endo)-ethyl 3-aminobicyclo [2.2.1]hept-5-ene-2-carboxylate and (1R,3R,4S)-ethyl 3-aminobicyclo [2.2.1]hept-5-ene-2-carboxylate .
Molecular Structure Analysis
The InChI representation of the compound isInChI=1S/C10H15NO2/c1-2-13-10(12)8-6-3-4-7(5-6)9(8)11/h3-4,6-9H,2,5,11H2,1H3
. The Canonical SMILES representation is CCOC(=O)C1C2CC(C1N)C=C2
. Physical And Chemical Properties Analysis
The compound has a topological polar surface area of 52.3 Ų and contains 1 hydrogen bond donor and 3 hydrogen bond acceptors . It has a rotatable bond count of 3 . The exact mass and monoisotopic mass of the compound are both 181.110278721 g/mol .Scientific Research Applications
Flavors and Fragrances
“Ethyl 3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylate” is used in the flavors and fragrances industry . It’s known for its green, melon, and fruity organoleptic properties .
Synthesis of Enantiomers
This compound has been used in the synthesis of enantiomers . Specifically, “Ethyl 2,3-diendo-3-aminobicyclo[2.2.2]oct-5-ene-2-carboxylate” was resolved with O,O’-dibenzoyltartaric acid via diastereomeric salt formation .
Creation of Polyfunctionalised Bicyclic Systems
The compound has been used in the creation of polyfunctionalised bicyclic systems . It reacted extremely selectively with a variety of electrophiles to give a range of these systems .
Epoxide Formation
It has been used in reactions with m-chloroperoxybenzoic acid (MCPBA) to form epoxides . This is a type of cyclic ether that is a three-atom ring consisting of an oxygen atom and two carbon atoms .
properties
IUPAC Name |
ethyl 3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2/c1-2-13-10(12)8-6-3-4-7(5-6)9(8)11/h3-4,6-9H,2,5,11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMNRHCYSKKEJLS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C2CC(C1N)C=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylate |
Q & A
Q1: What is the significance of the chirality of Ethyl 3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylate in the synthesis of pyrimido[2,1-a]isoindole enantiomers?
A1: The research demonstrates that using enantiomeric forms (di-endo and di-exo) of Ethyl 3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylate as starting materials leads to the synthesis of corresponding pyrimido[2,1-a]isoindole enantiomers []. This chirality transfer is crucial as different enantiomers of a molecule can exhibit different biological activities. The study confirms the transfer of chirality from the norbornene derivative to the final product. []
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